3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

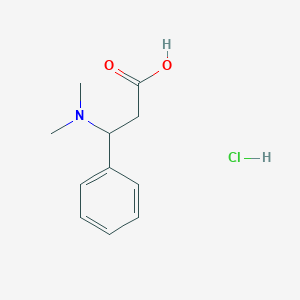

3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO2. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a propanoic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable phenylpropanoic acid derivative. One common method is the alkylation of dimethylamine with 3-phenylpropanoic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-(dimethylamino)-3-phenylpropanoic acid, while reduction with lithium aluminum hydride can produce 3-(dimethylamino)-3-phenylpropanol.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism by which 3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride exerts its effects involves interactions with various molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Dimethylamino)butanoic acid hydrochloride

- 3-(Dimethylamino)propanoic acid hydrochloride

- N,N-Dimethyl-beta-alanine hydrochloride

Uniqueness

3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride is unique due to the presence of both a dimethylamino group and a phenyl group, which confer distinct chemical and biological properties

Biologische Aktivität

3-(Dimethylamino)-3-phenylpropanoic acid hydrochloride, often referred to as DMAPPA, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of DMAPPA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DMAPPA is characterized by the presence of a dimethylamino group and a phenylpropanoic acid moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C12H17N\O2·HCl

- CAS Number : 85608-26-0

DMAPPA's biological activity is largely attributed to its interaction with various biochemical pathways. Notably, it has been studied for its role as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in a more open chromatin structure and enhanced transcriptional activity.

Table 1: Mechanistic Insights into DMAPPA Activity

| Mechanism | Description |

|---|---|

| HDAC Inhibition | Modulates gene expression by altering histone acetylation levels |

| Neurotransmitter Modulation | Influences the release and uptake of neurotransmitters like acetylcholine |

| Antioxidant Activity | Exhibits properties that may reduce oxidative stress in cells |

Biological Activity and Pharmacological Effects

Research indicates that DMAPPA exhibits various biological activities, including:

- Neuroprotective Effects : DMAPPA has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that DMAPPA may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : DMAPPA has demonstrated the ability to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice models of Alzheimer's disease indicated that administration of DMAPPA resulted in improved cognitive function and reduced amyloid plaque deposition . The underlying mechanism was attributed to enhanced neurogenesis and synaptic plasticity.

- Antimicrobial Efficacy : In vitro tests revealed that DMAPPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

- Inflammation Reduction : In a controlled study involving inflammatory bowel disease (IBD) models, DMAPPA treatment led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in managing IBD .

Safety and Toxicology

While DMAPPA shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, DMAPPA does not exhibit significant cytotoxicity. However, further studies are required to fully understand its safety profile, especially with long-term use.

Eigenschaften

IUPAC Name |

3-(dimethylamino)-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)10(8-11(13)14)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQZWCPAQWVRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC(=O)O)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.